molecular formula C16H18N4O3S2 B7013443 N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide

N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide

Cat. No.: B7013443
M. Wt: 378.5 g/mol
InChI Key: VDBVMWBUKNHHER-UHFFFAOYSA-N
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Description

N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide is a complex organic compound that features a combination of thiazole, oxadiazole, and benzenesulfonamide moieties

Properties

IUPAC Name

N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O3S2/c1-11(2)8-18-25(21,22)14-5-3-12(4-6-14)16-19-15(23-20-16)7-13-9-24-10-17-13/h3-6,9-11,18H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBVMWBUKNHHER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNS(=O)(=O)C1=CC=C(C=C1)C2=NOC(=N2)CC3=CSC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide typically involves multiple steps:

  • Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.

  • Formation of the Oxadiazole Ring: : The 1,2,4-oxadiazole ring is often synthesized through the cyclization of acylhydrazides with nitriles in the presence of dehydrating agents like phosphorus oxychloride (POCl₃).

  • Coupling Reactions: : The thiazole and oxadiazole intermediates are then coupled using appropriate linkers and reagents to form the desired compound. This step may involve the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

  • Sulfonamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, which can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazides or other reduced derivatives.

  • Substitution: : The benzenesulfonamide moiety can participate in nucleophilic aromatic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Hydrazides, reduced oxadiazole derivatives.

    Substitution Products: Various substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide may be investigated for its potential as a bioactive molecule. It could serve as a lead compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its structural features suggest it might interact with biological targets such as proteins or nucleic acids, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The thiazole and oxadiazole rings could play a role in binding to the active sites of proteins, while the benzenesulfonamide group might enhance its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methylpropyl)-4-[5-(1,3-thiazol-4-ylmethyl)-1,2,4-oxadiazol-3-yl]benzenesulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of both thiazole and oxadiazole rings in a single molecule is relatively rare and can lead to unique reactivity and interactions with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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